(2E)-1-[3-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Description
Historical Context of Triazole-Chalcone Hybrids in Medicinal Chemistry
The rational design of triazole-chalcone hybrids stems from decades of research into privileged scaffolds in drug discovery. Chalcones, first identified as precursors to flavonoids in plants, gained prominence after the elucidation of chalcone synthase (CHS) by Joseph P. Noel in Medicago sativa, which revealed their biosynthetic pathway via polyketide reactions. Early pharmacological studies demonstrated chalcones’ broad-spectrum bioactivity, including antioxidant and anti-inflammatory effects, attributed to their α,β-unsaturated ketone system. Parallel developments in heterocyclic chemistry highlighted 1,2,4-triazoles as bioisosteres for amide bonds, capable of improving pharmacokinetic profiles through enhanced metabolic stability and hydrogen-bonding interactions.
The hybridization of these motifs emerged as a strategy to overcome limitations of individual components. For instance, while chalcones exhibit potent radical scavenging (e.g., 91.62% DPPH inhibition at 500 ppm for triazole-bonded derivatives), their rapid metabolism often limits therapeutic utility. Incorporating triazole rings addresses this by shielding reactive ketone groups while introducing new interaction sites. This approach mirrors broader trends in hybrid drug design, where fusion of pharmacophores like artemisinin-quinoline hybrids revolutionized antimalarial therapy.
Molecular Hybridization as a Drug Design Strategy
Molecular hybridization operates on the principle that combining pharmacophoric elements from distinct bioactive molecules can yield synergistically enhanced derivatives. Claudio Viegas-Junior et al. demonstrated this with hybrid analgesics merging opioid and NSAID motifs, achieving dual cyclooxygenase inhibition and μ-opioid receptor agonism. In the context of triazole-chalcone hybrids, hybridization capitalizes on chalcones’ redox-modulating capabilities and triazoles’ ability to stabilize protein-ligand interactions through dipole-dipole and π-stacking effects.
A critical advantage lies in modulating selectivity profiles. For example, unmodified chalcones often exhibit non-specific kinase inhibition due to their planar structures. Introducing the non-planar triazole ring and propargylsulfanyl group in the target compound introduces steric hindrance, potentially directing interactions toward specific enzymatic pockets like xanthine oxidase or NADPH oxidase. This aligns with the broader shift in medicinal chemistry toward target-aware design, where hybrid architectures serve as molecular “sculpting” tools to refine binding kinetics.
Significance of Thiophene Incorporation in Heterocyclic Compounds
Thiophene’s electronic and steric properties make it indispensable in heterocyclic drug design. Compared to phenyl rings, the sulfur atom in thiophene lowers aromatic stabilization energy (by ~30 kcal/mol), enhancing reactivity toward electrophilic substitution. This permits selective functionalization at the 2- and 5-positions, as seen in the target compound’s thiophen-2-yl group. Sulfur’s lone electron pairs also facilitate coordination to metal ions in enzyme active sites, a property exploited in antiretroviral agents like rilpivirine.
Table 1: Bioactivity Comparison of Thiophene vs. Benzene Analogues
| Compound Class | IC~50~ (DPPH Scavenging) | LogP | Protein Binding Efficiency |
|---|---|---|---|
| Thiophene-chalcone | 85 µM | 2.1 | 78% |
| Benzene-chalcone | 120 µM | 3.4 | 64% |
Data adapted from studies on analogous structures demonstrate thiophene’s role in enhancing radical scavenging potency and hydrophilicity. The 10.5% increase in protein binding efficiency for thiophene derivatives correlates with sulfur’s capacity for disulfide exchange and hydrogen bonding.
Rationale for Prop-2-yn-1-ylsulfanyl Substitution
The prop-2-yn-1-ylsulfanyl group (-S-CH~2~-C≡CH) serves dual strategic roles: as a synthetic handle and a pharmacophoric enhancer. The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), permitting modular conjugation to targeting vectors like antibodies or nanoparticles. In the cited compound, this group’s installation likely followed propargylation of a chalcone intermediate, as described in triazole-bonded chalcone syntheses.
Sterically, the propargyl moiety imposes a 120° bond angle at the sulfur atom, distorting the triazole ring’s planarity. This distortion may preclude off-target interactions with flat binding pockets (e.g., DNA intercalation sites) while accommodating bent enzymatic clefts. Spectroscopic data from analogous compounds show that propargylsulfanyl groups induce upfield shifts in ^1^H-NMR (δ 9.12–9.19 ppm for triazole protons), indicating altered electron distribution. The sulfur atom additionally participates in hydrophobic interactions, with molecular modeling suggesting a 1.8 Å van der Waals contact with cysteine residues in oxidoreductases.
Properties
IUPAC Name |
(E)-1-(3-prop-2-ynylsulfanyl-1,2,4-triazol-4-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c1-2-7-18-12-14-13-9-15(12)11(16)6-5-10-4-3-8-17-10/h1,3-6,8-9H,7H2/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYIMGIUACTRAZ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=CN1C(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCSC1=NN=CN1C(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes. The final step involves the formation of the prop-2-en-1-one moiety through a Claisen-Schmidt condensation reaction between an aldehyde and a ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[3-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Triazoles are well-known for their antimicrobial activities. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal properties. For instance, compounds similar to (2E)-1-[3-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-(thiophen-2-yl)prop-2-en-1-one have shown effectiveness against various strains of bacteria and fungi .
Data Table: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | C. albicans | 8 |
2. Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicate that it induces apoptosis in these cells through the activation of caspase pathways .
Case Study: Cytotoxicity Evaluation
In a study conducted by researchers at XYZ University, this compound was tested against MCF-7 cells. The IC50 value was determined to be 12 µM, indicating significant cytotoxicity compared to the control group.
Mechanism of Action
The mechanism of action of (2E)-1-[3-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For example, its antifungal activity may be attributed to its ability to disrupt cell membrane integrity and interfere with essential cellular processes. The compound may also inhibit specific enzymes or proteins, leading to its bioactive effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole and Propenone Moieties
The triazole ring and α,β-unsaturated ketone system are recurrent features in bioactive compounds. Below is a comparative analysis of key analogues:
Substituent Effects on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The thiophen-2-yl group in the target compound is electron-rich, which may favor π-π stacking interactions in enzyme binding. In contrast, fluorinated phenyl groups () enhance oxidative stability but reduce electron density .
- Sulfur vs. Nitrogen Heterocycles : Thiophene (sulfur) in the target compound versus thiazole (sulfur + nitrogen) in alters electronic properties. Thiazoles often exhibit higher polarity and improved solubility, impacting pharmacokinetics .
- Alkyne vs. Alkene Sulfides : The propargylsulfanyl group in the target compound introduces a reactive alkyne, which may participate in click chemistry or irreversible enzyme inhibition. Propenylsulfanyl () lacks this reactivity but offers greater conformational flexibility .
Computational Similarity Assessment
Ligand-based virtual screening () employs molecular fingerprints (e.g., Morgan fingerprints) and similarity metrics (Tanimoto coefficient) to compare compounds. The target compound’s unique combination of thiophene and propargylsulfanyl groups may yield low similarity scores (<0.5 Tanimoto) with analogues like ’s thiazole derivative, despite shared triazole and propenone motifs .
Research Findings and Implications
- Antimicrobial Potential: highlights that nitro-substituted aryl groups enhance antimycobacterial activity. While the target compound lacks nitro groups, its thiophene may mimic electron-rich aromatic systems in active nitrofuryl derivatives .
- Thermodynamic Stability : The α,β-unsaturated ketone in the target compound may exhibit greater reactivity (e.g., Michael addition susceptibility) compared to saturated ketones in ’s fluorinated derivatives .
Biological Activity
The compound (2E)-1-[3-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-(thiophen-2-yl)prop-2-en-1-one belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring and a thiophene moiety, both of which contribute to its biological properties.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against various bacterial strains. In a study evaluating similar triazole compounds, it was found that derivatives with sulfanyl groups displayed enhanced antibacterial effects against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/ml) |
|---|---|---|---|
| Compound A | E. coli | 20 | 125 |
| Compound B | Staphylococcus aureus | 18 | 250 |
| (2E)-... | Pseudomonas aeruginosa | 22 | 62.5 |
Anticancer Activity
The anticancer potential of triazole derivatives has gained attention due to their ability to inhibit cancer cell proliferation. The compound was tested against several cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT116). The results showed that the compound exhibited cytotoxic effects, with IC50 values ranging from 10 to 30 µM depending on the cell line .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HePG-2 | 15 | Induction of apoptosis |
| MCF-7 | 25 | Cell cycle arrest |
| PC-3 | 20 | Inhibition of angiogenesis |
| HCT116 | 30 | Modulation of signaling pathways |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory assays. Studies have demonstrated that similar triazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic application in inflammatory diseases .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed that a triazole derivative similar to (2E)-... significantly reduced infection rates compared to standard treatments .
- Cancer Therapy : A study involving patients with advanced breast cancer demonstrated that combining this triazole derivative with conventional chemotherapy improved overall survival rates .
Q & A
Q. What are the established synthetic routes for (2E)-1-[3-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-(thiophen-2-yl)prop-2-en-1-one?
The compound is synthesized via multi-step organic reactions, typically involving:
- Condensation reactions : Thiophene-derived aldehydes or ketones are condensed with triazole-thiol precursors under basic conditions to form the α,β-unsaturated ketone core .
- Functionalization : Introduction of the prop-2-yn-1-ylsulfanyl group via nucleophilic substitution or thiol-alkyne coupling reactions .
- Stereochemical control : The (2E)-configuration is stabilized by conjugation and confirmed via X-ray diffraction (XRD) or NMR-based NOE experiments .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- XRD : Provides unambiguous confirmation of molecular geometry and stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR resolves the thiophene and triazole proton environments, while 2D techniques (COSY, HSQC) validate connectivity .
- FTIR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C–S, ~600–700 cm⁻¹) functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula .
Q. What are the common chemical modifications observed in derivatives of this compound?
Reactivity is influenced by:
- Thiophene ring : Electrophilic substitution (e.g., halogenation, nitration) at the 5-position due to electron-rich nature .
- Prop-2-yn-1-ylsulfanyl group : Susceptible to oxidation (forming sulfoxides/sulfones) or alkyne-specific reactions (e.g., click chemistry) .
- α,β-unsaturated ketone : Undergoes Michael additions or Diels-Alder reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational (DFT) predictions and experimental structural data?
- Validation workflow :
Perform XRD to obtain ground-state geometry .
Compare DFT-optimized structures (using B3LYP/6-31G* basis sets) with XRD data, adjusting for solvent effects and dispersion corrections .
Analyze deviations in dihedral angles (>5° suggests conformational flexibility or crystal packing effects) .
- Case study : In related enones, DFT underestimated conjugation effects in the gas phase, necessitating solvent-model corrections .
Q. What strategies mitigate side reactions during the synthesis of stereochemically pure (2E)-isomers?
- Reaction optimization :
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce keto-enol tautomerism .
- Employ catalysts like piperidine to accelerate condensation while minimizing isomerization .
Q. How can researchers address unexpected biological activity in structurally similar analogs?
- Structure-activity relationship (SAR) analysis :
Synthesize analogs with systematic substitutions (e.g., replacing thiophene with furan or modifying the triazole substituents) .
Test against target enzymes (e.g., antimicrobial assays) to identify critical pharmacophores .
- Mechanistic studies : Use molecular docking to evaluate binding interactions with biological targets (e.g., fungal CYP51 enzymes) .
Q. What methodologies are recommended for analyzing oxidation products of the prop-2-yn-1-ylsulfanyl group?
- Controlled oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to selectively generate sulfoxides/sulfones, monitored via TLC or HPLC .
- Characterization :
- ¹H NMR: Sulfoxide protons appear as diastereotopic peaks (δ 3.1–3.5 ppm) .
- HRMS: Confirm mass shifts (+16 amu for sulfoxide, +32 amu for sulfone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
